L-Isoleucinamide hydrochloride
CAS No.: 10466-56-5
VCID: VC21539400
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Isoleucinamide hydrochloride, also known as L-Isoleucine amide hydrochloride, is a derivative of the essential amino acid isoleucine. It is recognized for its role in various biochemical applications, particularly in the synthesis of peptides and proteins. This compound is crucial in pharmaceutical and biotechnological research due to its involvement in protein synthesis and metabolic pathways. Protein SynthesisL-Isoleucinamide hydrochloride serves as a precursor in the biosynthesis of proteins. It plays a role in the regulation of protein synthesis by facilitating the incorporation of isoleucine into growing polypeptide chains during protein translation. This process involves interaction with ribosomes and transfer RNA, which are essential for the proper functioning of cellular processes related to protein production . Pharmaceutical DevelopmentThis compound is used in the formulation of medications targeting metabolic disorders. It enhances the efficacy of treatments for conditions like diabetes by contributing to the development of drugs that regulate metabolic pathways . Biochemical ResearchResearchers employ L-Isoleucinamide hydrochloride to investigate metabolic pathways and enzyme functions. This provides insights into cellular processes and helps in understanding how proteins are synthesized and regulated within cells . Research FindingsRecent studies highlight the importance of L-Isoleucinamide hydrochloride in protein synthesis and its potential applications in enhancing muscle development and repair. Its role in metabolic pathways suggests that it could be beneficial in managing conditions related to metabolic disorders. Table 2: Applications of L-Isoleucinamide Hydrochloride
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 10466-56-5 | ||||||||||
Product Name | L-Isoleucinamide hydrochloride | ||||||||||
Molecular Formula | C6H15ClN2O | ||||||||||
Molecular Weight | 166.65 g/mol | ||||||||||
IUPAC Name | (2S,3S)-2-amino-3-methylpentanamide;hydrochloride | ||||||||||
Standard InChI | InChI=1S/C6H14N2O.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t4-,5-;/m0./s1 | ||||||||||
Standard InChIKey | SAOZPTBFWAEJQL-FHAQVOQBSA-N | ||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N)N.Cl | ||||||||||
SMILES | CCC(C)C(C(=O)N)N.Cl | ||||||||||
Canonical SMILES | CCC(C)C(C(=O)N)N.Cl | ||||||||||
Synonyms | L-Isoleucinamidehydrochloride;10466-56-5;(2S,3S)-2-amino-3-methylpentanamidehydrochloride;L-IsoleucinamideHCl;H-Ile-NH2.HCl;KSC491M7R;I5886_SIGMA;SCHEMBL738528;CHEMBL1222058;CTK3J1678;MolPort-004-964-950;SAOZPTBFWAEJQL-FHAQVOQBSA-N;BB_NC-2400;ANW-15096;AKOS015950973;MCULE-3415036603;RTR-001021;VA50696;AK-41239;AB1006947;KB-206638;TR-001021;FT-0689538;I0731;ST24034125 | ||||||||||
PubChem Compound | 16219521 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume